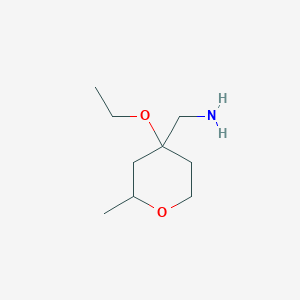
(4-Ethoxy-2-methyltetrahydro-2h-pyran-4-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethoxy-2-methyltetrahydro-2h-pyran-4-yl)methanamine is a chemical compound with the molecular formula C9H19NO2 and a molecular weight of 173.26 g/mol . This compound is a clear, colorless liquid known for its unique blend of reactivity and stability, making it valuable for various chemical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of a suitable precursor, such as a functionalized cyclohexane-1,3-dione, with an enal under specific reaction conditions . The reaction typically requires a catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of (4-Ethoxy-2-methyltetrahydro-2h-pyran-4-yl)methanamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-purity starting materials, advanced catalytic systems, and precise control of reaction parameters such as temperature, pressure, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethoxy-2-methyltetrahydro-2h-pyran-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
(4-Ethoxy-2-methyltetrahydro-2h-pyran-4-yl)methanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (4-Ethoxy-2-methyltetrahydro-2h-pyran-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (4-Methoxy-2-methyltetrahydro-2h-pyran-4-yl)methanamine
- (4-Ethoxy-2-methyltetrahydro-2h-pyran-4-yl)ethanamine
Uniqueness
(4-Ethoxy-2-methyltetrahydro-2h-pyran-4-yl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Propiedades
Fórmula molecular |
C9H19NO2 |
|---|---|
Peso molecular |
173.25 g/mol |
Nombre IUPAC |
(4-ethoxy-2-methyloxan-4-yl)methanamine |
InChI |
InChI=1S/C9H19NO2/c1-3-12-9(7-10)4-5-11-8(2)6-9/h8H,3-7,10H2,1-2H3 |
Clave InChI |
XLIGWNSMXHBWSS-UHFFFAOYSA-N |
SMILES canónico |
CCOC1(CCOC(C1)C)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


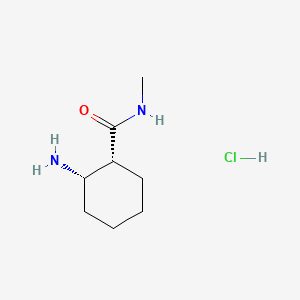

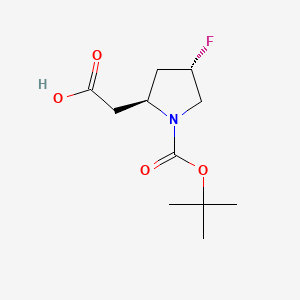
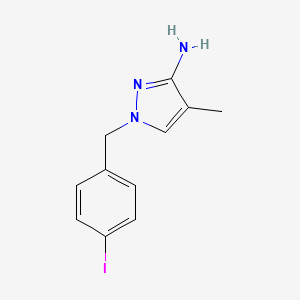
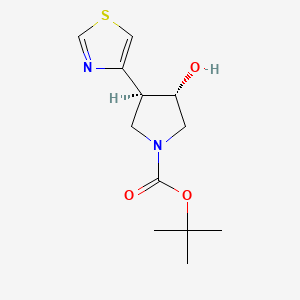
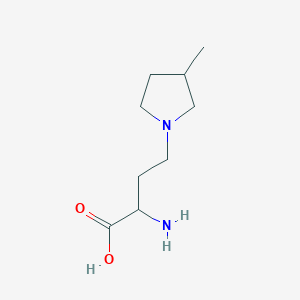
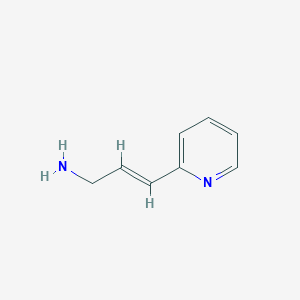

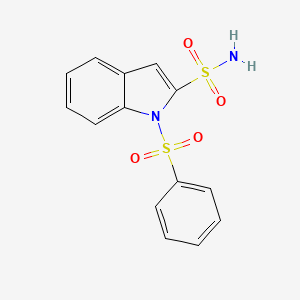



![1-[1-(Hydroxymethyl)cyclopentyl]cyclobutan-1-ol](/img/structure/B13627847.png)
![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylpropan-2-amine](/img/structure/B13627855.png)
